Dimethyl 5-methyl-3-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Overview
Description
Dimethyl 5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound that features a unique combination of pyrrole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-methyl-3-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a phenyl-substituted pyrrole derivative with a thiazole precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrole or thiazole rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like DMF or dichloromethane (DCM) to ensure optimal reaction conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Scientific Research Applications
Dimethyl 5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Dimethyl 5-methyl-3-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate: This compound shares a similar pyrrole ring structure but differs in the position and type of substituents.
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate: Another related compound with a pyridine ring instead of a thiazole ring.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Similar in structure but contains an aldehyde group instead of carboxylate groups.
Uniqueness
Dimethyl 5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is unique due to its combination of pyrrole and thiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
dimethyl 5-methyl-3-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-10-13(16(19)21-2)14(17(20)22-3)12-9-23-15(18(10)12)11-7-5-4-6-8-11/h4-8,15H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPUAZQBLWRIHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2N1C(SC2)C3=CC=CC=C3)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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